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Compound of Interest

Compound Name: Hymenoxin

Cat. No.: B1219622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Hymenoxin, a naturally occurring flavone. Due to the limited availability of experimentally

derived spectra in public databases, this document presents a combination of predicted data

and detailed, generalized experimental protocols typical for the analysis of flavonoids. This

guide is intended to serve as a foundational resource for researchers engaged in the study and

development of Hymenoxin and related compounds.

Introduction to Hymenoxin
Hymenoxin is a flavonoid, specifically a flavone, with the chemical name 2-(3,4-

dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one.[1] It is found in various plants,

including sunflowers (Helianthus annuus) and peppermints (Mentha X piperita).[2] Flavonoids

are a significant class of secondary metabolites in plants and are of great interest to

researchers due to their diverse biological activities and potential therapeutic applications.

Accurate spectroscopic data is crucial for the identification, characterization, and quantification

of Hymenoxin in various matrices.

Chemical Structure and Properties:

Molecular Formula: C₁₉H₁₈O₈[1]

Molecular Weight: 374.3 g/mol [1]
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CAS Number: 56003-01-1[3]

IUPAC Name: 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one[1]

Spectroscopic Data
The following sections detail the available spectroscopic data for Hymenoxin. It is important to

note that the mass spectrometry data is based on computational predictions, and experimental

Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are not readily available in the

public domain.

Experimental mass spectra for Hymenoxin are not available in the surveyed public databases.

However, predicted Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas

Chromatography-Mass Spectrometry (GC-MS) data have been generated and are available

through the Human Metabolome Database (HMDB).[2] This predicted data can be a useful

reference for the identification of Hymenoxin in experimental samples.

Table 1: Predicted Mass Spectrometry Data for Hymenoxin

Spectrum Type Ionization Mode
Predicted m/z
Values

Source

LC-MS/MS
(Positive Ion Mode)

ESI-QTOF
[M+H]⁺: 375.1074,
various fragment
ions available

HMDB[2]

| GC-MS (Non-derivatized) | EI | Base Peak: 374, other significant peaks at 359, 331 | HMDB[2]

|

Experimentally derived ¹H and ¹³C NMR data for Hymenoxin are not present in publicly

accessible spectroscopic databases. The acquisition of such data would be a critical step for

the unambiguous structural confirmation and characterization of this molecule.

Table 2: Nuclear Magnetic Resonance (NMR) Data for Hymenoxin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://commonchemistry.cas.org/detail?cas_rn=56003-01-1
https://pubchem.ncbi.nlm.nih.gov/compound/Hymenoxin
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://hmdb.ca/metabolites/HMDB0033306
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://hmdb.ca/metabolites/HMDB0033306
https://hmdb.ca/metabolites/HMDB0033306
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus Chemical Shifts (δ) ppm

¹H NMR Data not available

| ¹³C NMR | Data not available |

Similar to the NMR data, an experimental IR spectrum for Hymenoxin is not available in the

public domain. An experimental spectrum would reveal characteristic vibrational frequencies

corresponding to the functional groups present in the molecule, such as hydroxyl (-OH),

carbonyl (C=O), and ether (C-O-C) groups.

Table 3: Infrared (IR) Spectroscopy Data for Hymenoxin

Functional Group Expected Absorption Range (cm⁻¹)

O-H (hydroxyl) 3500-3200 (broad)

C-H (aromatic) 3100-3000

C=O (carbonyl) 1650-1600

C=C (aromatic) 1600-1450

C-O (ether, phenol) 1260-1000

(Note: This table represents typical ranges for the functional groups present in Hymenoxin and

is not based on experimental data for this specific compound.)

Experimental Protocols
The following are detailed, representative methodologies for the spectroscopic analysis of

flavonoids like Hymenoxin.

Objective: To obtain the mass spectrum of Hymenoxin, including the parent ion and

fragmentation pattern.

Methodology:

Sample Preparation:
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Extract the flavonoid from the plant matrix using a suitable solvent, such as a mixture of

methanol and water with a small percentage of formic acid to improve ionization.

Centrifuge the extract to remove solid debris.

Filter the supernatant through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would start with a high percentage of mobile phase A,

gradually increasing the percentage of mobile phase B to elute the compound.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Mass Spectrometry (MS):

Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ).

Scan Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Gas Temperature: 300-350 °C.

Collision Energy (for MS/MS): Ramped to obtain a rich fragmentation spectrum.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Hymenoxin.

Methodology:
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Sample Preparation:

Dissolve a sufficient amount (typically 1-10 mg) of purified Hymenoxin in a deuterated

solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as

it can affect the chemical shifts.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration.

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Objective: To identify the functional groups present in Hymenoxin through their characteristic

vibrational frequencies.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the dried, purified Hymenoxin sample (approx.

1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg). Grind the mixture to a

fine powder and press it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample compartment (or the KBr pellet without the

sample) is recorded and automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like Hymenoxin.
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A generalized workflow for the spectroscopic analysis of natural products.
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Conclusion
This technical guide consolidates the currently available spectroscopic information for

Hymenoxin. While a complete set of experimentally derived data remains to be published in

accessible databases, the predicted mass spectrometry data and the detailed, generalized

protocols for MS, NMR, and IR spectroscopy provide a valuable starting point for researchers.

The acquisition and publication of experimental spectra are highly encouraged to enrich the

scientific understanding of this important flavonoid and to facilitate future research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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